2-(4-Methoxyphenyl)-1-phenylethanol
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Overview
Description
2-(4-Methoxyphenyl)-1-phenylethanol is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Methoxyphenyl)-1-phenylethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Methoxyphenyl)-1-phenylethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 2-(4-Methoxyphenyl)-1-phenylethane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-1-phenylethanone.
Reduction: 2-(4-Methoxyphenyl)-1-phenylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-phenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The methoxy group and phenylethanol moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the phenylethanol moiety.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the phenylethanol moiety.
4-Methoxyphenylamine: Contains an amine group instead of the phenylethanol moiety.
Uniqueness
2-(4-Methoxyphenyl)-1-phenylethanol is unique due to the presence of both the methoxy group and the phenylethanol moiety, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
20498-67-3 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylethanol |
InChI |
InChI=1S/C15H16O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |
InChI Key |
PKTDIXNDEIHHHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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